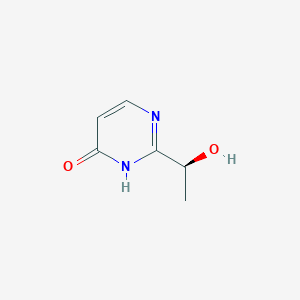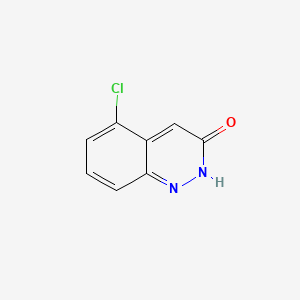
5-Chloro-3-cinnolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-cinnolinol: is a heterocyclic compound with the molecular formula C8H5ClN2O . It consists of a cinnoline ring system substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cinnolinol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Widman–Stoermer synthesis , which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite . This method is efficient and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-cinnolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted cinnolinol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3-cinnolinol is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as anticancer agents . They can inhibit specific enzymes or pathways involved in cancer cell proliferation . Additionally, they may possess antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-cinnolinol in biological systems involves its interaction with specific molecular targets. For example, it can inhibit the WNT/β-catenin pathway , which is crucial for cell proliferation and differentiation . By binding to key proteins in this pathway, this compound can disrupt the signaling process, leading to reduced cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Chloroxylenol: A chlorine-substituted phenol with antiseptic properties.
Indole Derivatives: Compounds with an indole nucleus that exhibit various biological activities, including antiviral and anticancer properties.
Uniqueness: 5-Chloro-3-cinnolinol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Unlike chloroxylenol, which is primarily used as an antiseptic, this compound has broader applications in medicinal chemistry and materials science. Its ability to inhibit specific biological pathways also sets it apart from other indole derivatives.
Eigenschaften
CAS-Nummer |
23063-07-2 |
|---|---|
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-chloro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11-10-7/h1-4H,(H,11,12) |
InChI-Schlüssel |
YTBKRTPLUQILAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=O)C=C2C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





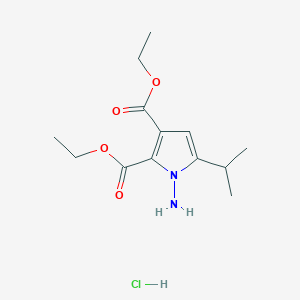
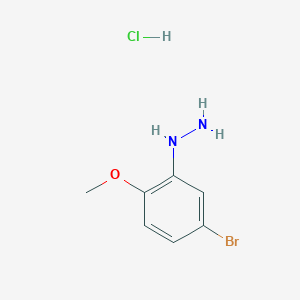
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
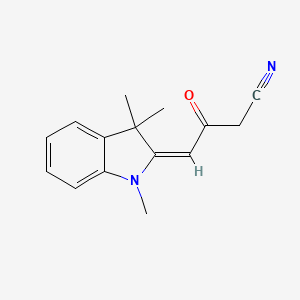
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
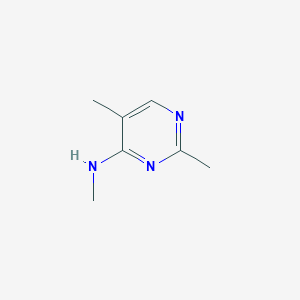
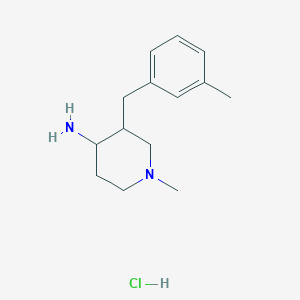

![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)

